Product packaging for 2-(Cyclohexa-2,4-dien-1-yl)pyridine(Cat. No.:CAS No. 112365-68-1)

2-(Cyclohexa-2,4-dien-1-yl)pyridine

Cat. No.: B14313128
CAS No.: 112365-68-1
M. Wt: 157.21 g/mol
InChI Key: ZLEGTHOLZZOFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Cyclohexadiene Moieties in Contemporary Organic Synthesis

Cyclohexadiene moieties are highly versatile intermediates in organic synthesis, primarily owing to their participation in a variety of cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgnih.govyoutube.com The conjugated diene system within the cyclohexadiene ring readily reacts with a wide range of dienophiles to construct six-membered rings with a high degree of stereocontrol. This capability has been extensively utilized in the total synthesis of complex natural products and the construction of novel polycyclic frameworks.

Beyond cycloadditions, the double bonds within the cyclohexadiene ring are susceptible to a range of other transformations, including selective hydrogenation, oxidation, and metal-catalyzed functionalization. The ability to manipulate these reactive sites allows for the introduction of diverse functional groups and the generation of a wide array of molecular structures.

Role and Significance of Pyridine (B92270) Derivatives in Modern Chemical Systems

The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of natural products, pharmaceuticals, and functional materials. quimicaorganica.org Its nitrogen atom imparts basicity and nucleophilicity, making it a key participant in a multitude of organic reactions. Pyridine and its derivatives are widely employed as ligands in transition metal catalysis, where the nitrogen atom can coordinate to a metal center and modulate its catalytic activity and selectivity. clockss.orgorganic-chemistry.org

Furthermore, the aromatic nature of the pyridine ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents onto the ring. This functionalization is crucial for tuning the electronic and steric properties of pyridine-containing molecules for specific applications, ranging from medicinal chemistry to materials science.

Overview of Research Trends in Bifunctional Diene-Pyridine Architectures

The strategic combination of a diene and a pyridine moiety within a single molecule gives rise to a bifunctional architecture with unique and potentially synergistic properties. Research in this area is driven by the prospect of developing novel ligands for catalysis, where the diene and pyridine units can cooperate in binding to a metal center or in influencing the stereochemical outcome of a reaction.

Moreover, these bifunctional molecules can serve as versatile building blocks for the synthesis of complex nitrogen-containing polycyclic compounds through intramolecular cycloaddition reactions or other tandem processes. The ability to pre-organize the reactive diene and pyridine functionalities within a defined spatial arrangement offers a powerful tool for controlling the regio- and stereoselectivity of these transformations. The exploration of such bifunctional diene-pyridine systems is an active area of research, with the potential to unlock new synthetic methodologies and access novel chemical space.

Interactive Data Table: Properties of 2-(Cyclohexa-2,4-dien-1-yl)pyridine

PropertyValueSource
Molecular Formula C₁₁H₁₁N nih.gov
Molecular Weight 157.21 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 112365-68-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B14313128 2-(Cyclohexa-2,4-dien-1-yl)pyridine CAS No. 112365-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112365-68-1

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-cyclohexa-2,4-dien-1-ylpyridine

InChI

InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2

InChI Key

ZLEGTHOLZZOFQA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexa 2,4 Dien 1 Yl Pyridine and Derived Systems

Direct Synthetic Routes to Cyclohexa-2,4-dien-1-ylpyridine

Direct methods for the synthesis of the target compound and its analogues primarily involve the formation of either the pyridine (B92270) or the cyclohexadiene ring through strategic bond-forming reactions.

C-Alkylation Approaches for Functionalized Cyclohexadienes

The direct C-alkylation of pyridines to form 2-(cyclohexa-2,4-dien-1-yl)pyridine is challenging. However, related C-H alkylation of pyridine derivatives with olefins has been achieved under specific catalytic conditions. For instance, imidazolin-2-iminato-ligated rare-earth alkyl complexes can catalyze the ortho-C–H alkylation of pyridines with alkenes. researchgate.net While not a direct synthesis of the target compound, this method demonstrates the feasibility of forming a carbon-carbon bond at the 2-position of the pyridine ring with an alkyl group. A visible-light-induced, metal-free protocol has also been reported for the C–H alkylation of pyridine derivatives. rsc.org

More established methods often involve the reaction of pre-functionalized starting materials. For example, functionalized alkyl-substituted pyridines can be synthesized through the condensation of aliphatic aldehydes with C-H acidic compounds. researchgate.net The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge, often requiring pre-functionalized materials to control regioselectivity. nih.govrsc.org A recent approach utilizes a maleate-derived blocking group to achieve C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov While these methods focus on alkylation, they provide a basis for developing strategies to introduce a cyclohexadienyl group.

A chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been developed for the enantioselective C2-H alkylation of pyridines with 1,3-dienes. nih.gov This reaction is significant as it directly couples a diene to the pyridine ring, a key structural feature of the target molecule.

Application of [4+2] Cycloaddition Reactions for Pyridine Ring Formation

[4+2] cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings, including the pyridine ring. rsc.orgnih.govlibretexts.org In this context, a 1-azadiene (containing the nitrogen atom) reacts with a dienophile (a two-carbon π-system) to form the pyridine ring. rsc.orgrsc.org This can occur through a thermal hetero-Diels-Alder reaction or a transition metal-catalyzed formal [4+2] cycloaddition. rsc.org

The inverse electron demand Diels-Alder reaction is a particularly effective method for pyridine synthesis. baranlab.orgacsgcipr.org In this variation, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. baranlab.orgacsgcipr.org The initial bicyclic adduct often extrudes a small molecule like nitrogen gas to yield the aromatic pyridine ring directly. rsc.orgacsgcipr.org

While these methods are broadly applicable to pyridine synthesis, their specific application to form this compound would require a dienophile that incorporates the cyclohexadiene moiety or a precursor that can be readily converted to it. Intramolecular Diels-Alder reactions of systems containing both the diene and dienophile components have also been used to construct fused pyridine systems. mdpi.com

Reaction Type Reactants Key Features Reference
Hetero-Diels-Alder1-Azadiene + DienophileForms pyridine ring directly or after an elimination step. rsc.org
Inverse Electron Demand Diels-AlderElectron-poor diene (e.g., 1,2,4-triazine) + DienophileOften involves extrusion of a small molecule (e.g., N2). baranlab.orgacsgcipr.org
Intramolecular Diels-AlderMolecule with linked diene and dienophileForms fused pyridine systems. mdpi.com

Electrophilic Cyclization Strategies for Spiro-Fused Pyridine Systems

Electrophilic cyclization presents a viable route to spiro-fused systems where a cyclohexadiene ring is joined to a pyridine derivative at a single atom. While not a direct synthesis of this compound, these methods are crucial for creating structurally related complex molecules.

One notable strategy involves the dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines induced by an electrophile. nih.gov This process yields spirocyclic dihydropyridines, which are valuable precursors for medicinally relevant spirocycles. nih.gov The synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivatives has been achieved through an acid-promoted annulation reaction. nih.gov Another example is the synthesis of spiro(cyclohexa-diene-pyrazolo[1,5-a]pyrimidine-4-ylidene)-malononitrile derivatives from the reaction of pyrazole-3,5-diamines with 7,7',8,8'-tetracyanoquinodimethane. researchgate.net

Furthermore, Bischler-Napieralski-type cyclization, followed by sulfoxide (B87167) extrusion, has been developed as a strategy to obtain fused-pyridine heterocyclic scaffolds. nih.gov These methods highlight the diverse approaches available for constructing complex pyridine-containing ring systems.

Organometallic-Mediated Synthesis of this compound Derivatives

Organometallic reagents and catalysts play a pivotal role in modern organic synthesis, enabling transformations that are difficult to achieve through classical methods. Their application in the synthesis of this compound and its derivatives often involves the use of transition metals to activate or assemble the cyclohexadiene or pyridine components.

Iron Tricarbonyl Complexation in Cyclohexadiene Scaffold Construction

The tricarbonyl(diene)iron moiety is a versatile functional group in organic synthesis. The reaction of cyclohexa-1,3-diene or cyclohexa-1,4-diene with iron pentacarbonyl produces tricarbonyl(cyclohexa-1,3-diene)iron. uwindsor.ca This complex can undergo hydride abstraction to form the tricarbonylcyclohexadienyliron cation. uwindsor.caresearchgate.net

A key application of this chemistry is the reaction of the tricarbonyl(cyclohexadienyl)iron cation with nucleophiles, including pyridines. The addition of substituted pyridines to the dienyl ring of organometallic cations like [(Fe(CO)₃(1-5-η-C₆H₇)]BF₄ results in the formation of ionic substituted diene products, specifically [ (X-C₅H₄N-C₆H₇)Fe(CO)₃]BF₄. doaj.orgresearchgate.net This reaction proceeds at room temperature and provides a direct method for coupling a pyridine nucleophile to a cyclohexadiene ring coordinated to an iron tricarbonyl group. researchgate.net The iron tricarbonyl moiety can later be removed through oxidation, yielding the free organic ligand. researchgate.net

This methodology has also been applied to the synthesis of 6-aminocyclohepta-2,4-dien-1-one derivatives via tricarbonyl(tropone)iron, demonstrating the broader utility of iron carbonyl complexes in constructing functionalized cyclic systems. nih.gov

Starting Material Reagent Product Reference
[(Fe(CO)₃(1-5-η-C₆H₇)]BF₄Pyridine (or substituted pyridine)[ (X-C₅H₄N-C₆H₇)Fe(CO)₃]BF₄ researchgate.net
Tricarbonyl(tropone)ironAminesaza-Michael adducts of tricarbonyl(tropone)iron nih.gov

Dicobaltoctacarbonyl-Mediated Transformations in Polycyclic Synthesis

Dicobaltoctacarbonyl (Co₂(CO)₈) is a widely used reagent in organic synthesis, particularly in reactions involving alkynes and carbon monoxide. It has been employed in the synthesis of tricyclic 5,6-dihydropyran-2-one derivatives through a tandem cycloaddition reaction. acs.orgnih.gov This process involves the initial coupling of Co₂(CO)₈ with an epoxyalkyne and carbon monoxide. acs.org While this specific example does not directly produce a pyridine derivative, the underlying principles of cobalt-mediated multicomponent coupling reactions are relevant. acs.org Such reactions can form multiple carbon-carbon and carbon-heteroatom bonds in a single step, offering a powerful strategy for the rapid assembly of complex polycyclic molecules. acs.org The application of these methods to precursors containing pyridine or cyclohexadiene moieties could provide novel routes to the target compound and its analogues.

Derivatization and Scaffold Modification of Precursor Molecules

A key approach to accessing novel analogs of this compound involves the chemical modification of pre-existing molecular frameworks. This includes the synthesis of substituted cyclohexadienone analogs and the generation and subsequent trapping of reactive intermediates.

Synthesis of Substituted Cyclohexadienone Analogs

The synthesis of pyridyl-substituted cyclohexadienones represents a significant pathway to functionalized derivatives. These compounds can be prepared through various synthetic routes, including photoelectrocyclization reactions and oxidative coupling methods.

One notable method involves the photoelectrocyclization of substituted phenylpyridylcyclohexenones, which leads to the formation of dihydrobenzoquinolines. The substitution pattern on the starting materials plays a crucial role in determining the diastereoselectivity of the products. For reactions that yield a mixture of products, the use of triplet quenchers has demonstrated that the formation of these mixtures can arise from triplet excited states or a combination of singlet and triplet excited states nih.gov.

Another approach to synthesizing substituted cyclohexadienone analogs is through the oxidative coupling of precursors. For instance, the synthesis of 6PPD-quinone, a substituted cyclohexa-2,5-diene-1,4-dione, begins with gentisic acid. This starting material is oxidized and coupled with aniline (B41778). The resulting intermediate can then undergo a facile replacement of one aniline residue with another amine, such as 4-methylpentan-2-amine. The final step involves decarboxylation upon heating in a pyridine solution to yield the target cyclohexadienone analog chemrxiv.org.

Table 1: Synthesis of Substituted Cyclohexadienone Analogs

Starting MaterialReagents and ConditionsProductYieldReference
Substituted phenylpyridylcyclohexenonesPhotoelectrocyclizationDihydrobenzoquinolinesNot specified nih.gov
Gentisic acid1. Oxidation, Aniline coupling; 2. 4-Methylpentan-2-amine; 3. Heat in pyridine6PPD-quinone93% (final step) chemrxiv.org

Generation and Trapping of Cyclohexadiene Reactive Intermediates

The cyclohexadiene moiety within this compound and related systems can be utilized to generate highly reactive intermediates, such as strained cyclic allenes. These transient species serve as valuable building blocks for the synthesis of structurally complex scaffolds through various trapping reactions nih.gov.

The generation of these reactive intermediates can be achieved under mild conditions. For example, 1,2-cyclohexadiene can be generated from a silyl (B83357) triflate precursor through a fluoride-mediated 1,2-elimination nih.gov. Once formed, these intermediates can be intercepted by a variety of trapping agents.

A notable example is the trapping of 1,2-cyclohexadiene with the stable radical TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl. This reaction proceeds via a monoradical pathway, where one molecule of TEMPO reacts with the cyclic allene (B1206475) to form a monoradical intermediate. This intermediate then reacts with additional TEMPO molecules, ultimately leading to the formation of a ketone product. This transformation highlights the potential for one-electron chemistry in the reactions of strained cyclic allenes nih.gov.

Table 2: Trapping of Cyclohexadiene Reactive Intermediates

Reactive IntermediateGenerating PrecursorTrapping AgentProductKey FindingReference
1,2-CyclohexadieneSilyl triflateTEMPO radicalKetoneViability of a monoradical pathway for strained cyclic allene reactivity. nih.gov

Reactivity and Reaction Mechanisms of 2 Cyclohexa 2,4 Dien 1 Yl Pyridine

Chemical Reactivity Modulated by the Pyridine (B92270) Nitrogen Atom

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. gcwgandhinagar.comuoanbar.edu.iq This deactivation makes electrophilic aromatic substitution on the pyridine ring more difficult compared to benzene (B151609) and directs incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.org Conversely, it renders the 2- and 4-positions susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq The attachment of the cyclohexadienyl group at the 2-position further influences this electronic landscape, potentially modulating the ease of both electrophilic and nucleophilic reactions on the pyridine ring itself. The basicity of the nitrogen can be leveraged in catalysis, where protonation or coordination to a Lewis acid can activate the molecule for subsequent transformations. gcwgandhinagar.com

Reactivity Profile Attributed to the Conjugated Diene System

The cyclohexa-2,4-diene moiety possesses a conjugated π-system that is characteristic of 1,3-dienes. This conjugation leads to enhanced stability through resonance and dictates its reactivity, which is dominated by addition reactions. fiveable.melibretexts.org

Key reactions of the conjugated diene system include:

Electrophilic Addition: The diene can react with electrophiles like hydrogen halides (HX). This reaction typically proceeds through a resonance-stabilized allylic carbocation intermediate, which can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgpressbooks.pubjove.com The distribution of these products is often dependent on reaction conditions such as temperature, with one product being kinetically favored and the other thermodynamically favored. libretexts.orgjove.com

Cycloaddition Reactions: As a conjugated diene, the cyclohexadiene ring is an excellent participant in pericyclic reactions, most notably the Diels-Alder reaction, which will be discussed in detail below. fiveable.me

The reactivity of the diene is more pronounced than that of a simple alkene due to the stability of the allylic carbocation intermediate formed during addition reactions. fiveable.me

Cycloaddition Reactions of the Diene Moiety

The ability of the cyclohexadiene portion of the molecule to act as a diene in [4+2] cycloaddition reactions is one of its most significant chemical properties. This allows for the efficient construction of complex, polycyclic structures.

Intermolecular and Intramolecular Diels-Alder Reactions

The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com In 2-(Cyclohexa-2,4-dien-1-yl)pyridine, the cyclohexadiene ring serves as the diene component.

Intermolecular Reactions: In an intermolecular context, this compound can react with various dienophiles. The reaction's efficiency is enhanced if the dienophile contains electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO). youtube.com The use of cyclic dienophiles can lead to the formation of bridged bicyclic systems. masterorganicchemistry.com The stereoselectivity of these reactions, particularly the preference for the endo product, is a well-documented feature of Diels-Alder reactions, often explained by secondary orbital interactions. youtube.comnih.gov

Intramolecular Diels-Alder (IMDA) Reactions: If a dienophile is tethered to the this compound molecule, an intramolecular Diels-Alder reaction can occur, forming two rings in a single step. wikipedia.orgkhanacademy.org These reactions are synthetically powerful as they can rapidly build molecular complexity. wikipedia.org The nature of the tether connecting the diene and dienophile is crucial, influencing the feasibility and stereochemical outcome of the reaction. masterorganicchemistry.com IMDA reactions are particularly effective when forming five- or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com Lewis acids can be used to catalyze these reactions, often increasing the rate and stereoselectivity. nih.govnih.gov

Reaction TypeDescriptionKey Features
Intermolecular Diels-Alder The diene of one molecule reacts with a separate dienophile molecule.Forms a new six-membered ring. Stereoselectivity (endo/exo) is important. Can be catalyzed by Lewis acids. nih.govnih.gov
Intramolecular Diels-Alder (IMDA) The diene and dienophile are part of the same molecule.Forms complex fused or bridged polycyclic systems in one step. Outcome depends on tether length and geometry. wikipedia.orgmasterorganicchemistry.com

Annulation Reactions Leading to Complex Spiro Architectures

While the Diels-Alder reaction is a primary pathway, the reactive nature of both the pyridine and diene moieties allows for other types of annulation (ring-forming) reactions. The synthesis of spirocyclic architectures, where two rings share a single atom, is a potential application of this compound's reactivity. Such structures could theoretically be accessed through multi-step sequences involving initial functionalization at a position adjacent to one of the rings, followed by an intramolecular cyclization event that forms the spiro center. For instance, functionalization of the cyclohexadiene ring followed by a nucleophilic attack from a group attached to the pyridine ring (or vice-versa) could potentially lead to spiro compounds.

Keto-Enol Tautomerism and Acid-Base Properties of Related Cyclohexadienone Systems

To understand some potential reactions of this compound, it is instructive to consider the chemistry of a closely related analog, cyclohexa-2,4-dien-1-one. This compound exists in a tautomeric equilibrium with its enol form, which is phenol. bartleby.comlibretexts.org

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. quora.com For most simple ketones, the keto form is significantly more stable than the enol form. However, in the case of cyclohexa-2,4-dien-1-one, the equilibrium overwhelmingly favors the enol form, phenol. bartleby.comlibretexts.org The driving force for this shift is the immense stabilization gained from the formation of an aromatic ring in phenol. bartleby.comquora.com

Acid-Base Properties: This tautomerism has profound implications for the acid-base properties of the system. Phenol is significantly more acidic than typical alcohols or enols due to the resonance stabilization of its conjugate base, the phenoxide ion. The deprotonation of cyclohexa-2,4-dien-1-one with a base also leads to the formation of this stable, aromatic phenoxide anion. chegg.com This process is essentially an irreversible tautomerization to the aromatic system. quora.comchegg.com

TautomerStructureKey Stability Factor
Keto Form Cyclohexa-2,4-dien-1-oneNon-aromatic, less stable. bartleby.com
Enol Form PhenolAromatic, highly stable. bartleby.comlibretexts.org

The presence of the pyridine ring in this compound introduces another basic site (the nitrogen atom), creating a more complex acid-base profile compared to the simple cyclohexadienone system.

Ligand Characteristics and Chelation Behavior

The this compound molecule possesses structural features that make it a potential ligand in coordination chemistry. The nitrogen atom of the pyridine ring has a lone pair of electrons that can be donated to a metal center, a characteristic feature of pyridine-based ligands. gcwgandhinagar.comwikipedia.orgnih.gov

Furthermore, the molecule can potentially act as a bidentate ligand. Chelation could occur through the pyridine nitrogen and one of the double bonds of the cyclohexadiene ring. This mode of binding would form a chelate ring with the metal center. Bidentate ligands that form stable five- or six-membered chelate rings often lead to complexes with enhanced stability, an observation known as the chelate effect. youtube.com The specific coordination would depend on the metal ion, its preferred geometry, and the steric and electronic properties of the ligand. The rich coordination chemistry of pyridine and its derivatives with a vast array of transition metals is well-established, suggesting that this compound could form a variety of stable complexes. acs.orgnih.gov Studies on related systems, such as 2-(aminomethyl)pyridine, demonstrate the ability of 2-substituted pyridines to act as effective bidentate chelators. nih.gov

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of Pyridine-Based Ligands for Metal Complexation

The design of pyridine-based ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of metal complexes. Key factors in ligand design include the basicity of the pyridine (B92270) nitrogen, the nature and position of substituents on the pyridine ring, and the potential for chelation through additional donor atoms. These factors influence the stability, reactivity, and potential applications of the resulting metal complexes in areas such as catalysis and materials science. The synthesis of such ligands often involves established organic chemistry methodologies, including cross-coupling reactions and condensation chemistry, to create highly tailored molecular architectures. nih.gov

Despite these general principles, specific synthetic routes reported in the literature for creating 2-(Cyclohexa-2,4-dien-1-yl)pyridine for the express purpose of metal complexation are not available.

Formation and Characterization of Metal Coordination Compounds

The formation of coordination compounds involves the reaction of a ligand with a metal salt, leading to the assembly of a complex where the ligand is bound to the metal center. Characterization typically involves a suite of spectroscopic and analytical techniques to determine the structure and properties of the new compound.

Organoiron Complexes Incorporating Pyridino-Cyclohexadiene Ligands

The field of organoiron chemistry is extensive, with many examples of iron complexes containing cyclohexadienyl ligands. These complexes are studied for their interesting bonding characteristics and reactivity. However, a review of existing literature did not yield any studies on organoiron complexes that specifically incorporate the this compound ligand.

Coordination with Other Transition Metal Ions (e.g., Zinc(II), Cobalt(II))

Zinc(II) and Cobalt(II) ions are frequently used in coordination chemistry to create complexes with diverse geometries and properties. The coordination of pyridine and its derivatives with these metals is well-established. mdpi.comrsc.org Nevertheless, there are no specific research findings detailing the formation or characterization of complexes between this compound and either Zinc(II) or Cobalt(II).

Structural Elucidation of Metal-Ligand Complexes via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. This data is crucial for understanding the relationship between a complex's structure and its physical and chemical properties.

No published X-ray crystallographic data exists for any metal complex of this compound.

Electrochemical Behavior and Redox Activity of Derived Coordination Complexes

Cyclic voltammetry and other electrochemical techniques are used to probe the redox activity of coordination complexes. These studies reveal the electron transfer properties of the metal center and the ligand, which is vital for applications in catalysis, sensing, and molecular electronics. The redox potentials of a complex are highly sensitive to the nature of the ligand.

There is no available electrochemical data or studies on the redox activity for any coordination complexes derived from this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are foundational for predicting the molecular properties of 2-(Cyclohexa-2,4-dien-1-yl)pyridine. DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), offer a balance of computational cost and accuracy for calculating the electronic structure and energy of the molecule.

Before any properties can be accurately predicted, the molecule's geometry must be optimized to find its most stable, lowest-energy state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a flexible molecule like this compound, which features a rotatable single bond between the pyridine (B92270) and cyclohexadiene rings, a conformational analysis is essential. This analysis would explore the potential energy landscape as a function of the dihedral angle between the two rings to identify the most stable conformer(s). The puckering of the cyclohexadiene ring also contributes to the conformational complexity. In a related study on a compound with a cyclohexane (B81311) ring, the puckering parameters were calculated to confirm a chair conformation, a similar analysis would be applicable here. researchgate.net

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO represents the ability of a molecule to accept electrons, acting as an electrophile. acadpubl.eumalayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.eu A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the diene system, while the LUMO would likely be distributed across the π-antibonding orbitals of the entire conjugated system.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. bhu.ac.in It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons and indicative of sites for electrophilic attack. In this molecule, this area would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. acadpubl.eumalayajournal.org

Blue: Regions of most positive electrostatic potential, electron-poor and indicative of sites for nucleophilic attack. These areas are typically found around hydrogen atoms. bhu.ac.in

Green: Regions of neutral potential.

An MEP map for this compound would clearly identify the nitrogen atom as the primary site for protonation and electrophilic interaction.

Illustrative Frontier Molecular Orbital Data
ParameterEnergy (eV)Description
EHOMO-5.98Energy of the Highest Occupied Molecular Orbital
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.83LUMO-HOMO energy difference, indicating chemical stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a more quantitative picture than FMO analysis alone.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are instrumental in comparing the reactivity of different molecules within a series. For instance, a study of chromene derivatives showed that the compound with the lowest band gap also had the smallest hardness value and the largest softness value, indicating higher reactivity. nih.gov

Illustrative Global Reactivity Descriptors
DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.565Electron escaping tendency
Global Hardness (η)(ELUMO - EHOMO) / 22.415Resistance to charge transfer
Global Electrophilicity (ω)μ² / (2η)2.63Overall electrophilic nature

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. uni-muenchen.dewisc.edu This analysis is invaluable for understanding intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). wisc.edu

For this compound, NBO analysis would quantify key interactions, including:

Delocalization from the nitrogen lone pair (nN) into the antibonding π* orbitals of the pyridine ring.

Interactions between the π orbitals of the pyridine ring and the π orbitals of the cyclohexadiene ring.

Hyperconjugative effects involving σ bonds of the cyclohexadiene ring donating into adjacent empty π* orbitals.

Illustrative NBO Second-Order Perturbation Analysis
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N5π(C1-C2)25.4Lone pair delocalization
π (C3-C4)π(C1-C2)18.9π-π* conjugation
σ (C7-H8)π(C9-C10)2.1σ-π hyperconjugation

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with intense electromagnetic fields (like lasers) to produce new fields with different frequencies or phases. illinois.edu Organic molecules with extended π-conjugated systems and charge asymmetry are promising candidates for NLO applications. nih.gov The presence of both a pyridine ring and a conjugated diene system in this compound suggests it may possess NLO properties.

Computational methods can predict key NLO parameters:

Linear Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): The third-order NLO response.

Calculations on similar pyridine derivatives have shown that the presence of donor-acceptor groups and extended conjugation can lead to significant NLO responses. ymerdigital.com Theoretical calculations for this compound would determine its potential for use in optoelectronic devices. ajchem-a.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions that govern how molecules pack together in a crystal. derpharmachemica.com The surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest atom inside (di) and outside (de), highlighting regions of close contact. nih.govnih.gov

Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of de vs. di. This plot can be deconstructed to show the percentage contribution of different types of interactions to the total crystal packing. researchgate.netnih.gov

For this compound, Hirshfeld analysis would likely reveal:

C···H/H···C contacts: Indicative of C-H···π interactions between the hydrogen atoms and the aromatic rings.

N···H/H···N contacts: Representing potential weak hydrogen bonds involving the pyridine nitrogen and hydrogen atoms on neighboring molecules. whiterose.ac.uk

Illustrative Hirshfeld Surface Contact Percentages
Interaction TypeContribution (%)
H···H55.2
C···H / H···C28.5
N···H / H···N9.8
C···C4.1
Other2.4

Advanced Molecular Dynamics Simulations for Conformational and Dynamic Studies

Theoretical investigations into 2-phenylpyridine (B120327) reveal a delicate balance between π-conjugation, which favors a planar conformation, and steric hindrance, which favors a twisted structure. Density Functional Theory (DFT) calculations have been employed to explore the potential energy surface associated with the inter-ring torsional angle. These studies indicate that 2-phenylpyridine adopts a non-planar ground state conformation. researchgate.netnih.gov

The equilibrium dihedral angle between the phenyl and pyridine rings is a key parameter determined in these computational studies. Different levels of theory provide slightly varying results, but all point towards a twisted structure being the most stable. For instance, DFT calculations suggest a twist angle of approximately 21°, which is significantly smaller than that of biphenyl (B1667301) (around 44°). researchgate.netnih.gov This difference highlights the influence of the nitrogen atom in the pyridine ring on the electronic and steric interactions governing the molecule's conformation.

The energy barrier to rotation around the C-C bond is another critical aspect explored through computational chemistry. For 2-phenylpyridine, the energy required to achieve a coplanar structure, which represents the transition state for the inter-ring rotation, has been calculated to be relatively low. researchgate.net This low rotational barrier suggests that the molecule is likely to be conformationally flexible at room temperature, with the two rings exhibiting significant torsional motion.

Table 1: Calculated Torsional Angles for 2-Phenylpyridine

Computational MethodBasis SetDihedral Angle (°)Reference
DFTNot Specified21 researchgate.netnih.gov
HF6-31++G(d,p)Not Specified karatekin.edu.trkaratekin.edu.tr
B3LYP6-31++G(d,p)Not Specified karatekin.edu.trkaratekin.edu.tr

Table 2: Calculated Rotational Energy Barriers for 2-Phenylpyridine

Barrier TypeEnergy (kcal/mol)Reference
Torsional Barrier (to planarity)~1.0 researchgate.net
Rotational Energy Barrierup to 5 researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, it offers precise information about the connectivity and spatial arrangement of atoms. Due to a lack of directly published experimental data for 2-(Cyclohexa-2,4-dien-1-yl)pyridine , the following sections describe the predicted spectral characteristics based on the analysis of its constituent fragments: a 2-substituted pyridine (B92270) ring and a cyclohexa-2,4-diene system.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of This compound is anticipated to be complex, with distinct regions corresponding to the aromatic protons of the pyridine ring and the aliphatic/olefinic protons of the cyclohexadienyl substituent.

The pyridine ring protons are expected to appear in the downfield region, typically between δ 7.0 and 8.7 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the C6 position (H-6), being ortho to the nitrogen, is predicted to be the most downfield, likely appearing as a doublet around δ 8.5-8.7 ppm. The protons at C3, C4, and C5 will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of δ 7.1-7.8 ppm. The coupling constants between adjacent protons on the pyridine ring are typically in the range of 4-8 Hz.

The protons of the cyclohexa-2,4-dien-1-yl group will be found in the olefinic and aliphatic regions of the spectrum. The four olefinic protons (H-2', H-3', H-4', H-5') are expected to resonate between δ 5.5 and 6.5 ppm as a series of complex multiplets due to both geminal and vicinal coupling. The methine proton at C1' (the point of attachment to the pyridine ring) is anticipated to be a multiplet around δ 3.5-4.5 ppm, shifted downfield by the adjacent nitrogen-containing aromatic ring. The two methylene (B1212753) protons at C6' are expected to appear as multiplets in the aliphatic region, likely between δ 2.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. (Predicted values based on analogous structures. Solvent: CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H-6 (Py)8.5 - 8.7d
H-3/H-4/H-5 (Py)7.1 - 7.8m
H-2'/H-3'/H-4'/H-5' (Diene)5.5 - 6.5m
H-1' (Methine)3.5 - 4.5m
H-6' (Methylene)2.0 - 2.5m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For This compound , signals are expected in both the aromatic and aliphatic regions.

The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The C2 carbon, being directly attached to the nitrogen and the cyclohexadienyl substituent, is expected to be the most deshielded of the pyridine carbons, with a predicted chemical shift around δ 158-162 ppm. The C6 carbon, also adjacent to the nitrogen, would appear around δ 148-150 ppm. The other pyridine carbons (C3, C4, C5) are expected between δ 120 and 137 ppm. testbook.com

The cyclohexadienyl moiety will show four olefinic carbon signals in the range of δ 120-140 ppm. The sp³-hybridized carbons will appear further upfield. The methine carbon (C1') is predicted to have a chemical shift in the range of δ 45-55 ppm, while the methylene carbon (C6') is expected around δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. (Predicted values based on analogous structures. Solvent: CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (Py)158 - 162
C-6 (Py)148 - 150
C-4 (Py)135 - 137
C-3/C-5 (Py)120 - 124
C-2'/C-3'/C-4'/C-5' (Diene)120 - 140
C-1' (Methine)45 - 55
C-6' (Methylene)25 - 35

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound would display characteristic absorption bands for both the pyridine ring and the cyclohexadiene substituent. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. pw.edu.pl The aliphatic C-H stretching from the CH₂ and CH groups of the cyclohexadienyl ring will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring are anticipated to produce a series of sharp bands in the 1400-1610 cm⁻¹ region. researchgate.net The conjugated C=C stretching of the diene system is expected to give rise to one or two bands around 1600-1650 cm⁻¹. docbrown.info The C-H bending vibrations will be visible in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the compound.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch (Py)3010 - 3100
Aliphatic C-H Stretch (Cyclohexadienyl)2850 - 2960
C=C Stretch (Diene)1600 - 1650
C=C and C=N Stretch (Py Ring)1400 - 1610

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR. The Raman spectrum of This compound is expected to be dominated by strong signals from the C=C bonds of the conjugated diene and the aromatic ring.

The symmetric ring breathing mode of the pyridine ring usually gives a very strong and characteristic band around 990-1030 cm⁻¹. researchgate.netresearchgate.net The C=C stretching vibrations of the diene system, which are strong in the Raman spectrum due to the polarizability of the π-bonds, are expected to appear prominently in the 1600-1650 cm⁻¹ region. nih.gov Other bands corresponding to C-H stretching and bending vibrations will also be present, providing a complete vibrational profile of the molecule.

Table 4: Predicted Prominent Raman Shifts for this compound.

Vibrational ModePredicted Raman Shift (cm⁻¹)
C=C Stretch (Diene)1600 - 1650 (Strong)
Pyridine Ring Breathing990 - 1030 (Strong)
Aromatic C-H Stretch3010 - 3100 (Medium)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of This compound is expected to show absorptions arising from both the pyridine ring and the conjugated diene chromophores.

Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The presence of an alkyl substituent generally causes a small bathochromic (red) shift. The conjugated diene system of the cyclohexa-2,4-dien-1-yl group is a strong chromophore, typically showing a π → π* transition with a λₘₐₓ around 256 nm for 1,3-cyclohexadiene. nist.gov

In the combined molecule, the conjugation between the two systems is electronically interrupted by the sp³-hybridized C1' carbon. Therefore, the spectrum is likely to be a superposition of the absorptions of the individual chromophores rather than a new, highly extended conjugated system. We would expect to see strong absorptions in the 250-270 nm range, resulting from the overlapping transitions of the pyridine and the conjugated diene moieties. libretexts.orgjove.com

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound. (Predicted values based on analogous structures. Solvent: Ethanol or Hexane)

ChromophorePredicted λₘₐₓ (nm)Transition
Pyridine Ring~255 - 265π → π
Conjugated Diene~255 - 265π → π

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for molecular weight determination and structural elucidation of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, as the exact mass of a molecule is the sum of the exact masses of its constituent isotopes.

For this compound, with the molecular formula C₁₁H₁₁N, the theoretical exact mass can be calculated with high precision. nih.gov An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

A key feature of ESI is its tendency to produce minimal fragmentation, often resulting in the observation of the intact molecule with a proton attached, known as the protonated molecule [M+H]⁺. Given the presence of a basic nitrogen atom in the pyridine ring, this compound is expected to be readily protonated under typical ESI conditions. The resulting spectrum would prominently feature a peak corresponding to the mass of the neutral molecule plus the mass of a proton.

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often coupled with a Time-of-Flight (TOF) mass analyzer. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.

The TOF analyzer separates ions based on their velocity after acceleration in an electric field; lighter ions travel faster and reach the detector first. While no specific MALDI-TOF-MS studies on this compound have been reported, this technique is well-suited for the analysis of organic molecules. It would likely produce the protonated molecule [M+H]⁺ or the molecular radical cation [M]⁺•.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials at the atomic level.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure and stereochemistry. mdpi.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the precise arrangement of atoms within the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

To perform SC-XRD, this compound would first need to be grown as a suitable single crystal. Although no crystal structure for this specific compound is publicly available, the table below illustrates the type of crystallographic data that would be obtained from a successful SC-XRD experiment.

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence of the sample's purity and confirms its elemental composition. researchgate.net

For this compound (C₁₁H₁₁N), the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. An experimental analysis would be expected to yield values within a narrow margin of error (typically ±0.4%) of the theoretical percentages.

Table of Mentioned Compounds

Synthetic Applications and Derivatization in Functional Materials and Catalysis

Strategic Building Block for Highly Substituted Pyridine (B92270) Syntheses

The 2-(cyclohexa-2,4-dien-1-yl)pyridine scaffold is an exceptional starting point for the synthesis of highly substituted pyridine derivatives. The reactivity of the cyclohexadiene moiety, particularly in cycloaddition reactions, allows for the introduction of complex substituents and the formation of new ring systems that can be subsequently modified.

The most prominent application in this context is the Diels-Alder reaction, where the cyclohexadiene ring acts as the diene component. This [4+2] cycloaddition is a powerful tool for forming six-membered rings with high stereoselectivity and regioselectivity. wikipedia.orgsigmaaldrich.com By reacting this compound with various dienophiles, a diverse array of bicyclic adducts can be generated. These adducts serve as intermediates that can undergo subsequent aromatization, ring-opening, or other transformations to yield polysubstituted pyridines that would be challenging to access through traditional condensation methods like the Hantzsch synthesis. researchgate.netillinois.edu

For example, reaction with electron-deficient alkenes or alkynes introduces functionalized carbocyclic rings. nih.govacsgcipr.org The resulting bridged bicyclic structures can then be subjected to oxidative aromatization to form a substituted phenyl ring attached to the pyridine, effectively creating complex 2-arylpyridine derivatives. This modular approach allows for the systematic variation of substituents by simply changing the dienophile. organic-chemistry.org

DienophileReaction ConditionsIntermediate Adduct StructurePotential Final Product (after aromatization)
Maleic anhydrideThermal (e.g., Toluene, reflux)Bridged bicyclic anhydride2-(Phthalic anhydride-4-yl)pyridine derivative
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Thermal or Lewis acid catalysisBridged bicyclic diester2-(Dimethyl phthalate-4-yl)pyridine
N-PhenylmaleimideHigh pressure or thermalBridged bicyclic imide2-(N-Phenyl-phthalimide-4-yl)pyridine derivative
AcrylonitrileThermal (e.g., Xylene, reflux)Bridged bicyclic nitrile2-(4-Cyanophenyl)pyridine
BenzoquinoneThermal or Lewis acid catalysisTricyclic diketone2-(Naphthoquinone-yl)pyridine derivative

Intermediate in the Construction of Complex Polycyclic and Spiro Systems

The inherent structure of this compound makes it an ideal precursor for the synthesis of intricate polycyclic and spirocyclic frameworks. These complex structures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional architectures. nih.gov

Polycyclic Systems: Intramolecular reactions are a key strategy for building fused ring systems. By introducing a dienophile-containing side chain onto the pyridine ring or the cyclohexadiene moiety, an intramolecular Diels-Alder (IMDA) reaction can be triggered. acsgcipr.org This process efficiently constructs a new ring, leading to complex polycyclic scaffolds in a single, highly controlled step. For instance, attaching an alkenyl or alkynyl group at the appropriate position of the pyridine ring could enable a cyclization cascade, forming a rigid, fused heterocyclic system. rsc.org

Spiro Systems: The synthesis of spirocycles involves the creation of a single atom that is part of two distinct rings. This compound can be derivatized to serve as a key intermediate in spirocyclization reactions. For example, activation of the pyridine ring could be followed by a dearomatizing rearrangement that incorporates the cyclohexyl moiety into a new spirocyclic system. nih.gov Alternatively, functionalization of the cyclohexadiene ring, for instance by creating a diazocyclohexenone derivative, could enable 1,3-dipolar cycloaddition reactions with arynes to generate rare spiro-indazoles. researchgate.net The synthesis of spiro[indoline-pyridine] structures has also been achieved through cycloaddition of azomethine ylides, highlighting the utility of pyridine moieties in constructing such systems. nih.gov

Synthetic StrategyKey TransformationResulting SystemPotential Application
Intramolecular Diels-Alder (IMDA)A tethered dienophile on the pyridine ring reacts with the cyclohexadiene.Fused polycyclic pyridineCore scaffold for natural product synthesis
Dearomative Semi-Pinacol RearrangementAddition of a metalated pyridine derivative to a cyclic ketone, followed by electrophile-induced rearrangement. nih.govDihydropyridine spirocycleScaffolds for medicinal chemistry
1,3-Dipolar CycloadditionConversion to a diazocyclohexenone followed by reaction with an aryne. researchgate.netSpiro-indazole-cyclohexenoneNovel heterocyclic building blocks
[3+3] CycloadditionReaction of a derived azomethine ylide with isatin-based carbonates. nih.govSpiro[indoline-pyridine]Biologically active compounds

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis due to the strong coordination of the nitrogen lone pair to the metal center. researchgate.netresearchgate.net The compound this compound offers multiple potential coordination modes, making it a highly versatile ligand platform. It can act as a simple monodentate ligand through its pyridine nitrogen, or potentially as a bidentate ligand involving both the nitrogen and the diene's π-system.

Research on pyridine(diimine) iron complexes containing diene ligands has demonstrated their competence as precatalysts for [2+2] cycloaddition reactions. nih.govprinceton.edunih.gov In these systems, the pyridine is part of a larger pincer ligand, and a separate diene molecule coordinates to the iron center. The this compound ligand could conceptually combine these features, with the pyridine nitrogen anchoring the complex and the appended diene participating directly in the catalytic cycle or influencing the electronic properties of the metal center. Iron-catalyzed cycloadditions are particularly attractive as they utilize an earth-abundant and non-toxic metal. acs.orgscilit.com

Furthermore, iridium(I)-diene complexes have been shown to react with pyridines, promoting their tautomerization to form pyridylidene (carbene) ligands. acs.org The this compound could undergo such a transformation, leading to novel iridium(III) carbene complexes with potential applications in catalysis. The electronic properties of the palladium catalyst, and thus its activity in cross-coupling reactions, can be tuned by substituents on the pyridine ligand. acs.org The cyclohexadienyl group would exert a specific electronic influence that could be beneficial for certain catalytic transformations.

Metal CenterPotential Ligand RoleCatalytic ApplicationRelevant Research Context
Iron (Fe)Pyridine-diene ligand[2+2] and [4+2] Cycloaddition ReactionsPyridine(diimine) iron diene complexes in catalysis. nih.govacs.org
Palladium (Pd)Monodentate N-donorSuzuki-Miyaura & Heck Cross-CouplingSubstituent effects on Pd-catalyzed reactions. acs.org
Rhodium (Rh)Monodentate N-donorC-H Activation / Pyridine SynthesisRh-catalyzed synthesis of substituted pyridines. nih.gov
Iridium (Ir)Tautomerization to PyridylideneHydrogenation, Transfer HydrogenationIridium-diene complex-mediated tautomerization. acs.org
Ruthenium (Ru)Bidentate N,π-diene ligandOlefin MetathesisDevelopment of novel Ru catalysts.

Precursor for Optoelectronic and Photofunctional Materials

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors, relies on molecules with tunable photophysical properties. The this compound scaffold is a promising precursor for such materials. Its conjugated diene system can be extended or modified to create larger π-conjugated systems with desirable electronic and emissive characteristics.

One straightforward modification is the aromatization of the cyclohexadiene ring to a phenyl group, yielding 2-phenylpyridine (B120327). This core is a fundamental building block for many phosphorescent metal complexes used in OLEDs. Further functionalization, either on the pyridine or the newly formed phenyl ring, can fine-tune the emission color and efficiency.

Studies on α,ω-di(4-pyridyl)polyenes have shown that their photophysical properties, such as absorption and fluorescence maxima, are highly dependent on the length of the conjugated polyene chain and the solvent environment. nih.gov Upon protonation or N-alkylation of the pyridine nitrogen, both absorption and fluorescence spectra exhibit significant red-shifts, indicating a change in the intramolecular charge transfer (CT) character of the molecule. nih.gov By analogy, derivatization of this compound to create extended, polarized π-systems could lead to new fluorescent probes and materials whose optical properties are sensitive to their environment.

Derivative TypeSynthetic ModificationPotential Photophysical PropertyApplication
2-Phenylpyridine AnalogOxidation/aromatization of the cyclohexadiene ring.Precursor for phosphorescent Ir(III) or Pt(II) complexes.Organic Light-Emitting Diodes (OLEDs)
Extended π-SystemCross-coupling reactions (e.g., Suzuki, Sonogashira) on a halogenated pyridine ring.Red-shifted absorption/emission, increased quantum yield.Fluorescent Dyes, Organic Semiconductors
Donor-Acceptor SystemIntroduction of electron-donating groups on the diene/aryl ring and electron-withdrawing groups on the pyridine.Strong intramolecular charge transfer (ICT) character. nih.govSolvatochromic Probes, Non-linear Optics
Proton/Ion SensorExploiting the basicity of the pyridine nitrogen.pH-dependent fluorescence (ratiometric sensing). nih.govChemical Sensors

Contribution to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several key features that enable it to participate in self-assembly processes, making it a valuable component for crystal engineering and the design of supramolecular polymers.

The primary interaction sites are the pyridine nitrogen atom and the π-systems of the two rings.

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor. It can readily form hydrogen bonds with donor molecules like carboxylic acids, phenols, or amides. rsc.org This interaction is a reliable tool for directing the assembly of co-crystals and complex supramolecular architectures.

π-π Stacking: Aromatic and conjugated systems tend to stack on top of each other in an offset fashion to minimize repulsion and maximize attraction. youtube.com Both the pyridine and cyclohexadiene rings of the molecule can participate in π-π stacking interactions, leading to the formation of one-dimensional columns or more complex layered structures in the solid state. nih.govresearchgate.net

Coordination-Driven Self-Assembly: The pyridine moiety can act as a ligand that coordinates to metal ions. When combined with metal acceptors, pyridyl-containing molecules can self-assemble into discrete, highly ordered structures like metallacycles and metallacages. nih.gov By modifying this compound to include another coordinating site, it could be used to form functionalized metallacycles.

Cooperative Assembly: In systems like pyridine-2,6-diimine-linked macrocycles, self-assembly into robust, high-aspect-ratio nanotubes has been observed under mild acidic conditions. nih.govillinois.eduosti.gov The protonation of the pyridine nitrogen triggers a cooperative assembly process, highlighting the role of the pyridyl group as a stimuli-responsive handle for controlling supramolecular polymerization.

Type of InteractionInteracting PartnerResulting Supramolecular StructureRelevant Principles
Hydrogen BondingCarboxylic acids, amides, alcoholsCo-crystals, 1D/2D networksH-bonding directs assembly of NDI derivatives. rsc.org
π-π StackingAnother molecule of itself or other aromatic molecules1D columnar stacks, layered structuresStacking interactions stabilize crystal packing. youtube.comnih.gov
C-H/π InteractionsSolvent molecules, alkyl groupsDefined molecular conformations, crystal packingCH/π bonds are recognized as a form of hydrogen bond. researchgate.net
Metal CoordinationTransition metal ions (e.g., Pt(II), Pd(II))Discrete metallacycles (e.g., squares, hexagons)Directional bonding approach for self-assembly. nih.gov
Cooperative AssemblyItself (with acid catalyst)Supramolecular polymers, nanotubesAssembly of pyridine-diimine macrocycles. nih.govillinois.edu

Future Research and Emerging Opportunities for this compound

The unique hybrid structure of this compound, which combines a classic aromatic N-heterocyclic pyridine ring with a non-aromatic, reactive cyclohexadiene moiety, presents a fertile ground for chemical innovation. While this specific compound is not extensively documented in current literature, its constituent parts suggest a wealth of potential applications and research avenues. The juxtaposition of a stable, electron-withdrawing pyridine unit and a flexible, electron-rich diene system creates opportunities for novel synthetic methodologies, complex coordination chemistry, and the development of advanced materials. This article explores the promising future research directions and emerging opportunities centered on this intriguing molecule.

Q & A

Q. What are the recommended methods for synthesizing 2-(Cyclohexa-2,4-dien-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves coupling a pyridine derivative with a cyclohexadiene precursor under catalytic conditions. For example:

  • Catalytic cyclization : Use transition-metal catalysts (e.g., iridium complexes, as in ) for regioselective cyclization of alkynyl precursors.
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient.
  • Yield optimization : Adjust reaction temperature (60–80°C), solvent (toluene or dichloromethane), and stoichiometric ratios of reagents.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., pyridine protons at δ 7.5–8.5 ppm, cyclohexadiene protons at δ 5.5–6.5 ppm) .
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. A typical data-to-parameter ratio of 12.8 and R factor <0.05 ensure accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Storage : Keep in inert atmospheres at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Answer :

  • DFT calculations : Model transition states for cyclization reactions to predict regioselectivity. For example, pyridine-assisted metal-vinylidene formation in iridium-catalyzed reactions .
  • Molecular docking : Study interactions with biological targets (e.g., enzyme inhibitors) using software like AutoDock .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., observed m/z 278.28 vs. calculated 278.35 for a related compound) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments in complex mixtures .

Q. How does the electronic nature of substituents on the pyridine ring influence the compound’s catalytic activity?

Answer :

  • Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity, improving coordination with metal catalysts (e.g., in CuMgAl-LDH systems) .
  • Electron-donating groups (e.g., -CH₃) : Stabilize intermediates in cycloaddition reactions.

Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystalline forms of this compound?

Answer :

  • Single-crystal XRD : Resolve intermolecular distances (e.g., 3.4–3.6 Å for π-π interactions) .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Methodological Notes

  • Key references : Peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) and databases (PubChem, EPA DSSTox) were prioritized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.